molecular formula C12H13Cl2N3O2S B10952532 4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10952532
M. Wt: 334.2 g/mol
InChI Key: FKZDKFVTQCOZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

For large-scale production, the compound can be synthesized using a sulfone displacement approach. This method involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazole and sulfonamide derivatives, which can have different biological activities.

Scientific Research Applications

4-CHLORO-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties.

    Agricultural Sciences: The compound is used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound interacts with viral proteins, inhibiting their function and preventing the replication of the virus . The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Uniqueness

4-CHLORO-N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is unique due to its dual chloro substitution on both the benzene and pyrazole rings, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal and agricultural sciences .

Properties

Molecular Formula

C12H13Cl2N3O2S

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C12H13Cl2N3O2S/c1-16(8-12-11(14)7-15-17(12)2)20(18,19)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3

InChI Key

FKZDKFVTQCOZGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.